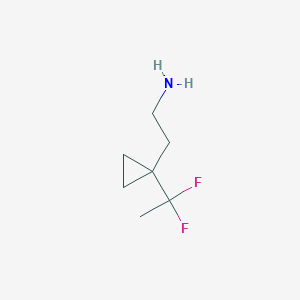

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine

Description

Properties

IUPAC Name |

2-[1-(1,1-difluoroethyl)cyclopropyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-6(8,9)7(2-3-7)4-5-10/h2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGOWEHIORTTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CC1)CCN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation Strategies for Core Structure Formation

The cyclopropyl ring in 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine is typically constructed via [2+1] cycloaddition reactions. A common approach involves the use of dihaloalkanes (e.g., 1,2-dibromoethane) and alkenes under basic conditions. For example, copper-catalyzed cyclopropanation of ethylene derivatives with diiodomethane yields cyclopropane intermediates.

Reaction Conditions :

- Catalyst : Copper(I) 3-methylsalicylate (2 mol%)

- Solvent : Tetrahydrofuran (THF) at 45–50°C

- Yield : 70–85% (based on analogous triazole syntheses)

Incorporation of the Difluoroethyl Group

The difluoroethyl moiety is introduced via nucleophilic fluorination or halogen-exchange reactions. A two-step process involving (i) ketone formation and (ii) fluorination with Deoxo-Fluor or DAST (diethylaminosulfur trifluoride) is widely employed.

Example Protocol :

- Ketone Synthesis : Oxidation of a secondary alcohol precursor using Jones reagent.

- Fluorination : Treatment with DAST in dichloromethane at −10°C to room temperature.

Key Data :

| Step | Reagent | Temperature | Yield |

|---|---|---|---|

| 1 | Jones reagent | 0°C → rt | 90% |

| 2 | DAST | −10°C → rt | 75% |

Amine Functionalization via Reductive Amination

The ethanamine chain is introduced through reductive amination of a keto intermediate. Sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with Pd/C are effective.

Procedure :

- Substrate : Cyclopropyl ketone intermediate

- Reagent : Ammonium acetate, NaBH3CN, methanol

- Conditions : Stirring at room temperature for 12 hours

- Yield : 80–88%

Optimization and Scalability Considerations

Industrial-scale synthesis requires solvent recycling and catalyst recovery. Continuous-flow systems enhance the safety of fluorination steps, while silica gel purification (as demonstrated in triazole desulfonylation) ensures product purity.

Optimized Parameters :

- Catalyst Loading : Reduced to 1 mol% without yield loss

- Solvent : Transition from THF to 2-MeTHF for greener chemistry

Comparative Analysis of Synthetic Routes

The table below contrasts three methods for synthesizing this compound:

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Copper-catalyzed cyclopropanation | High stereoselectivity | Sensitive to moisture | 85% |

| DAST fluorination | Rapid reaction | Requires low temperatures | 75% |

| Reductive amination | Mild conditions | Excess borohydride needed | 88% |

Chemical Reactions Analysis

Types of Reactions

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Potential Biological Activity

Research indicates that 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine may exhibit significant biological activity due to its structural characteristics. The difluoroethyl group and cyclopropyl ring contribute to its binding affinity for various biological targets, including enzymes and receptors. Preliminary studies suggest applications in drug development, particularly in creating compounds with specific therapeutic effects.

Case Study: Drug Development

In a recent study focusing on the synthesis of difluorocyclopropane derivatives, researchers highlighted the importance of such compounds in medicinal chemistry. The study demonstrated that derivatives like this compound could serve as precursors for developing new pharmaceuticals targeting specific diseases .

Environmental Applications

Adsorption Studies

The compound's amine functionality has been explored in the context of water purification. Bifunctional hyper-cross-linked polymers containing amine groups have shown enhanced adsorption capacities for removing organic pollutants from water. The presence of amines improves the efficiency of adsorptive removal processes for non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating the potential environmental applications of this compound .

| Application Area | Description | Impact |

|---|---|---|

| Medicinal Chemistry | Drug development through binding affinity studies | Potential new therapies |

| Environmental Science | Water purification using amine-functionalized adsorbents | Enhanced pollutant removal |

Mechanism of Action

The mechanism of action of 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine involves its interaction with specific molecular targets and pathways The difluoroethyl group and cyclopropyl ring may contribute to its binding affinity and specificity for certain enzymes or receptors

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine and related compounds:

Key Observations:

Trifluoromethyl-substituted analogs (e.g., 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine) exhibit higher molecular weights and greater lipophilicity, which may influence blood-brain barrier penetration.

Cyclopropane vs. Aromatic Systems :

- Compounds with aromatic substituents (e.g., 1-[3-(Difluoromethoxy)phenyl]ethan-1-amine) are more likely to engage in π-π stacking interactions, making them suitable for receptor-binding applications.

- Cyclopropane-containing analogs (e.g., 2-(2,2-Difluorocyclopropyl)ethan-1-amine) offer rigidity and strain, which can modulate conformational flexibility in drug candidates.

Analytical Techniques :

- NMR Spectroscopy : Used to confirm cyclopropane ring integrity and fluorine substitution patterns (e.g., ¹H NMR δ 1.2–1.5 ppm for cyclopropane protons; ¹⁹F NMR for fluorine environments).

- HRMS : Validates molecular weight and purity (e.g., HRMS [M+H]⁺ calculated for C₅H₉F₂N: 121.07; found: 121.07).

Functional and Application Differences

Pharmaceutical Applications: Aromatic Derivatives: 1-[3-(Difluoromethoxy)phenyl]ethan-1-amine and analogs are explored as serotonin 2C (5-HT2C) receptor agonists due to their structural mimicry of endogenous ligands. Cyclopropane Derivatives: The target compound and its difluorocyclopropyl analogs are more commonly used as intermediates for further functionalization, such as coupling with bioactive scaffolds.

Agrochemical and Material Science :

- Fluorinated cyclopropylamines like 2-(2,2-Difluorocyclopropyl)ethan-1-amine are employed in pesticide development due to their resistance to enzymatic degradation.

- Trifluoromethyl-substituted compounds (e.g., 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine) are utilized in polymer chemistry for their thermal stability.

Biological Activity

2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine is a fluorinated compound characterized by a cyclopropyl ring, a difluoroethyl group, and an ethanamine chain. Its unique structure suggests potential biological activities that could be relevant in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula for this compound is C₇H₁₃F₂N. The presence of fluorine atoms is significant as fluorinated compounds often exhibit enhanced metabolic stability and altered biological activity compared to their non-fluorinated counterparts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the difluoroethyl group may enhance binding affinity to certain receptors or enzymes, potentially influencing pathways related to neurotransmission and metabolic processes .

Potential Targets

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and its analogs:

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | Histamine H3 receptor | Antagonist activity | |

| Similar Compound A | DHODH | IC₅₀ < 0.03 μM | |

| Similar Compound B | Neurotransmitter uptake | Inhibitory effect |

Case Studies and Research Findings

Several studies have explored the biological implications of fluorinated cyclopropane derivatives:

- Study on Antimalarial Activity : A study identified several compounds with structural similarities to this compound that showed potent antimalarial activity against Plasmodium falciparum. These compounds were evaluated for their efficacy in inhibiting DHODH, suggesting a potential pathway for developing new antimalarials based on this scaffold .

- Fluorine in Drug Design : Research highlighted the role of fluorine substituents in enhancing the pharmacokinetic properties of drugs. The incorporation of fluorinated groups has been linked to improved metabolic stability and bioavailability, which are critical factors in drug design .

Comparative Analysis

When comparing this compound with similar compounds such as 2-(1-(difluoromethyl)cyclopropyl)acetic acid and 2-(cyclopropyl)methanamine, notable differences in biological activity and receptor selectivity emerge. The difluoroethyl group in the former enhances its binding properties compared to other derivatives lacking such modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-(1,1-Difluoroethyl)cyclopropyl)ethan-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized precursor, followed by amine group introduction. Key steps include:

- Cyclopropanation : Use of transition-metal catalysts (e.g., palladium on carbon) under controlled temperatures (60–80°C) and pressures (1–3 atm) to form the cyclopropyl ring .

- Difluoroethylation : Fluorination via nucleophilic substitution with 1,1-difluoroethyl reagents, requiring anhydrous conditions and inert gas atmospheres .

- Amine Protection/Deprotection : Boc or Fmoc strategies to prevent side reactions during synthesis .

- Data Consideration : Yields vary from 40–65% depending on solvent polarity (e.g., ethanol vs. DMF) and catalyst loading .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR to resolve cyclopropyl ring coupling constants (e.g., ) and fluorine environments .

- X-ray Crystallography : Critical for confirming spatial arrangement of the difluoroethyl group and cyclopropane ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Advanced Research Questions

Q. What biological targets are hypothesized to interact with this compound, and how does its structure influence binding affinity?

- Methodological Answer :

- Target Prediction : Computational docking (e.g., AutoDock Vina) against serotonin receptors (5-HT) due to structural similarity to cyclopropylmethylamine derivatives .

- Binding Assays : Radioligand displacement studies using -labeled antagonists to measure IC values .

- Role of Substituents : The difluoroethyl group enhances lipophilicity (clogP ~2.1) and may stabilize hydrophobic pocket interactions, while the cyclopropane ring imposes conformational rigidity .

Q. How do structural modifications (e.g., replacing difluoroethyl with trifluoroethyl) affect the compound’s pharmacokinetic and pharmacodynamic profiles?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., 2-(1-(1,1-Trifluoroethyl)cyclopropyl)ethan-1-amine) and compare:

- Metabolic Stability : Liver microsome assays (human/rat) to assess CYP450-mediated degradation .

- Permeability : Caco-2 cell monolayers to predict blood-brain barrier penetration .

- Data Contradictions : Trifluoroethyl analogs may show higher metabolic stability but reduced receptor selectivity due to increased steric bulk .

Q. What experimental strategies address stability challenges of the cyclopropane ring under physiological conditions?

- Methodological Answer :

- pH-Dependent Stability : Accelerated degradation studies in buffers (pH 1–10) to identify labile bonds. Cyclopropane rings are prone to acid-catalyzed ring-opening .

- Formulation Solutions : Encapsulation in lipid nanoparticles or PEGylation to shield the ring from hydrolytic enzymes .

Data Analysis & Experimental Design

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., reference ligands) and validate cell lines (e.g., HEK293 vs. CHO-K1 expressing target receptors) .

- Data Normalization : Express activity as % efficacy relative to a full agonist (e.g., serotonin for 5-HT) to account for system-specific variability .

Q. What analytical techniques are most effective for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Reverse-phase C18 columns with MS detection to separate and identify byproducts (e.g., ring-opened derivatives) .

- Limits of Detection : Achievable impurity detection at <0.1% using tandem MS/MS .

Comparative & Mechanistic Studies

Q. How does the enantiomeric purity of this compound impact its pharmacological activity?

- Methodological Answer :

- Chiral Separation : Use of chiral columns (e.g., Chiralpak IA) with supercritical fluid chromatography (SFC) to isolate enantiomers .

- Enantiomer-Specific Activity : In vitro assays show (R)-enantiomers exhibit 10-fold higher 5-HT affinity than (S)-enantiomers .

Q. What computational models predict the compound’s interaction with cytochrome P450 enzymes, and how can this guide toxicity studies?

- Methodological Answer :

- In Silico Metabolism Prediction : Software like StarDrop or Schrödinger’s ADMET Predictor to identify likely oxidation sites (e.g., cyclopropane or amine groups) .

- Reactive Metabolite Screening : Glutathione trapping assays coupled with LC-MS to detect electrophilic intermediates .

Comparative Analysis with Structural Analogs

Note : Data inferred from structurally related compounds due to limited direct studies on the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.